molecular formula C10H11ClOS B14051090 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one

1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one

Cat. No.: B14051090
M. Wt: 214.71 g/mol
InChI Key: VTBKKSHCZUDZHA-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one is an organic compound that features a chloromethyl group, a mercapto group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one typically involves the chloromethylation of 3-mercaptophenylpropan-2-one. This can be achieved through the reaction of 3-mercaptophenylpropan-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently undergoes hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The mercapto group can interact with metal ions and other electrophiles, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(4-(Chloromethyl)-3-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[4-(chloromethyl)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)4-8-2-3-9(6-11)10(13)5-8/h2-3,5,13H,4,6H2,1H3

InChI Key

VTBKKSHCZUDZHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CCl)S

Origin of Product

United States

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